

Application Notes and Protocols: Adrixetinib with Pembrolizumab in Solid Tumors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of **adrixetinib**, a novel tyrosine kinase inhibitor, and pembrolizumab, an immune checkpoint inhibitor, represents a promising strategy in the treatment of advanced solid tumors. **Adrixetinib** targets Axl, Mer, and CSF1R, key players in tumor growth, metastasis, and immune suppression.[1][2][3] Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and PD-L2, thereby reactivating anti-tumor immunity.[4][5][6] This document provides an overview of the available clinical data on this combination therapy, details the protocol of the relevant clinical trial, and visualizes the underlying mechanisms and experimental workflow.

It is important to note that preclinical data from solid tumor xenograft models for the combination of **adrixetinib** and pembrolizumab is not publicly available at this time. The information presented herein is based on a phase 1b/2 clinical trial in patients with advanced solid tumors.

Data Presentation

The following tables summarize the key quantitative data from the QRNT-008 phase 1b/2 clinical trial (NCT05438420), which is an ongoing, open-label, dose escalation and expansion study.[7][8]



Table 1: Patient Demographics and Dosing

Parameter	Value
Total Patients	29
Adrixetinib Dose Level 1	100 mg (n=7)
Adrixetinib Dose Level 2	120 mg (n=22)
Pembrolizumab Dose	200 mg Q3W
Median Prior Lines of Therapy	4 (range 1-7)

Table 2: Tumor Types Treated

Tumor Type	Number of Patients
Gastric/GEJ	13
Hepatocellular	9
Cervical	4
Esophageal	3

Table 3: Efficacy (as of December 19, 2024)

Response	Outcome
Confirmed Complete Response (CR)	1 patient (metastatic gastric cancer)
Stable Disease (SD)	6 patients
SD ≥ 24 weeks	2 patients (1 gastric, 1 hepatocellular)

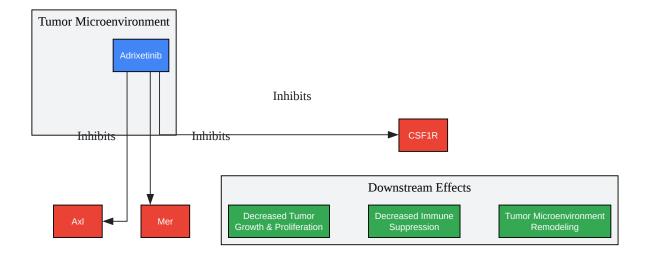
Table 4: Common Treatment-Related Adverse Events (TRAEs) (≥10%)



Adverse Event	Incidence
AST Increase	51.7%
ALT Increase	41.3%
CPK Increase	37.8%
LDH Increase	34.5%

Signaling Pathways and Mechanisms of Action Adrixetinib Mechanism of Action

Adrixetinib is an oral tyrosine kinase inhibitor that selectively targets AxI, Mer, and CSF1R.[1] [2][3] These receptor tyrosine kinases are implicated in tumor cell proliferation, survival, and the suppression of the innate and adaptive immune systems. By inhibiting these targets, **adrixetinib** is thought to remodel the tumor microenvironment to be more susceptible to immune attack.[3]



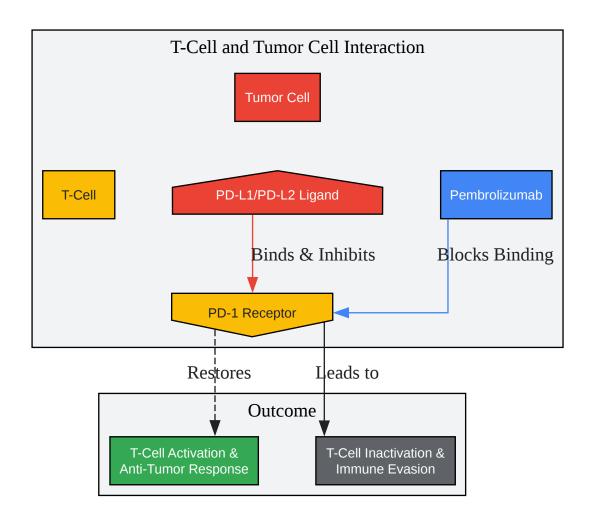
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Caption: Mechanism of Action of Adrixetinib.

Pembrolizumab Mechanism of Action

Pembrolizumab is an immune checkpoint inhibitor that targets the PD-1 receptor on T-cells.[4] [5][6] Tumor cells can express PD-L1 and PD-L2, which bind to PD-1 and inactivate the T-cells, allowing the tumor to evade the immune system. Pembrolizumab blocks this interaction, restoring the T-cells' ability to recognize and attack tumor cells.[4][5]



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Caption: Mechanism of Action of Pembrolizumab.

Experimental Protocols



The following protocol is based on the methodology of the QRNT-008 Phase 1b/2 clinical trial. [7][8]

Study Design

- Title: A Phase 1b/2, Open-label Study of selective Axl, Mer and CSF1R inhibitor adrixetinib
 (Q702) in combination with intravenous pembrolizumab in patients with selected advanced
 solid tumors.
- Identifier: NCT05438420
- Design: Multicenter, open-label, dose escalation and expansion study.
- Patient Population: Patients with advanced esophageal, gastric/GEJ, hepatocellular, and cervical cancers who have progressed on prior anti-PD-1/PD-L1 treatment.

Treatment Regimen

- Adrixetinib (Q702): Administered orally at doses of 100 mg or 120 mg.
- Dosing Schedule: A "week on/week off" dosing regimen.
- Pembrolizumab: Administered intravenously at a dose of 200 mg every 3 weeks (Q3W).
- · Cycle Length: 42 days (6 weeks).

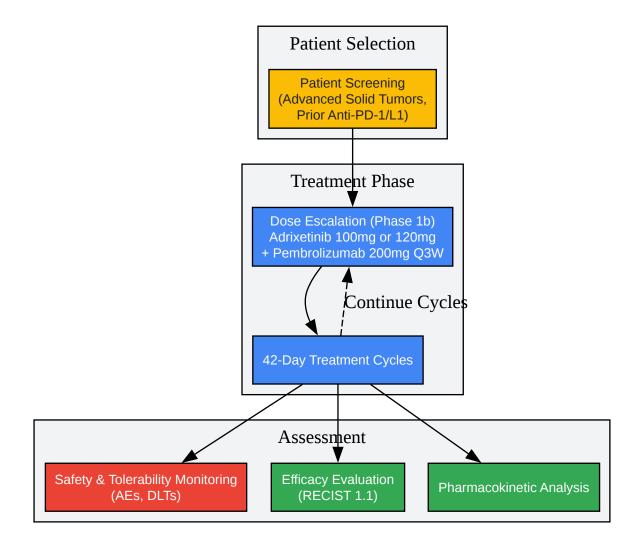
Outcome Measures

- Primary Objective (Phase 1b): To determine the recommended Phase 2 dose of adrixetinib
 in combination with pembrolizumab.
- Safety Assessment: Monitored through the incidence and severity of treatment-related adverse events (TRAEs). Dose-limiting toxicities (DLTs) were evaluated.
- Efficacy Assessment: Tumor responses were assessed according to RECIST 1.1 criteria.
- Pharmacokinetics (PK): PK analyses of adrixetinib were conducted to determine AUC0-last and Cmax.



Experimental Workflow

The workflow for the QRNT-008 clinical trial is depicted below.



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Caption: QRNT-008 Clinical Trial Workflow.

Conclusion

The combination of **adrixetinib** and pembrolizumab has demonstrated a manageable safety profile and preliminary anti-tumor activity in heavily pre-treated patients with advanced solid tumors.[7][8] The confirmed complete response and multiple instances of durable stable disease suggest that targeting the Axl/Mer/CSF1R axis in conjunction with PD-1 blockade is a viable and promising therapeutic strategy. Further investigation in the expansion phase of the



QRNT-008 trial will provide more definitive data on the efficacy of this combination across different tumor types.

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